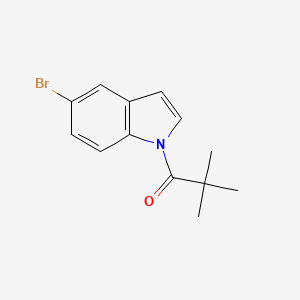

5-Bromo-1-pivaloylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14BrNO |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

1-(5-bromoindol-1-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3 |

InChI Key |

NOVZRUSVRUUFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1C=CC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Pivaloylindole

Convergent and Linear Synthetic Pathways to 5-Bromo-1-pivaloylindole

The synthesis of this compound is primarily achieved through linear synthetic pathways. In a linear synthesis, the final molecule is assembled in a step-by-step sequence, where each new part is added to a progressively larger intermediate. This approach is common for molecules of this complexity. A convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is less common for this specific compound but remains a theoretical possibility for more complex indole (B1671886) derivatives.

The two most direct linear pathways to synthesize this compound involve either starting with a pre-brominated indole or protecting the indole first and then performing the bromination.

Pathway A: Pivaloylation of 5-Bromoindole (B119039)

This pathway begins with commercially available 5-bromoindole. The indole nitrogen is then acylated using pivaloyl chloride or a related pivaloylating agent. This reaction is typically performed in the presence of a base, such as sodium hydride, which deprotonates the indole nitrogen to form a more nucleophilic indolide anion, facilitating the attack on the electrophilic pivaloyl chloride.

Pathway B: Bromination of 1-Pivaloylindole

Alternatively, the synthesis can start with indole, which is first protected with a pivaloyl group to form 1-pivaloylindole. The N-pivaloyl group is known to be a bulky directing group. Subsequent electrophilic bromination, often using a reagent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent, leads to the desired product. The pivaloyl group at the nitrogen position influences the regioselectivity of the bromination, favoring substitution at the C5 position.

A comparative overview of these primary linear synthetic routes is presented below.

Table 1: Comparison of Linear Synthetic Pathways for this compound

| Feature | Pathway A: Pivaloylation of 5-Bromoindole | Pathway B: Bromination of 1-Pivaloylindole |

|---|---|---|

| Starting Material | 5-Bromoindole | 1-Pivaloylindole (or Indole) |

| Key Transformation | N-Pivaloylation | C5-Bromination |

| Primary Reagents | Sodium Hydride, Pivaloyl Chloride | N-Bromosuccinimide (NBS) or Bromine |

| Potential Challenge | Handling of pyrophoric sodium hydride. | Controlling regioselectivity to avoid formation of other bromo-isomers. |

| General Feasibility | Straightforward acylation reaction. | Relies on the directing effect of the N-pivaloyl group. |

Considerations for Scale-Up and Process Development in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful consideration of several process development factors. These considerations are crucial for ensuring the process is efficient, safe, cost-effective, and environmentally responsible.

Starting Material Sourcing and Cost: The economic viability of the synthesis depends heavily on the cost and availability of the starting materials. A key decision is whether to begin with the more expensive, pre-functionalized 5-bromoindole or to use the cheaper feedstock, indole, and perform the bromination and protection steps in-house.

Reaction Conditions and Safety: Optimizing reaction conditions is paramount for large-scale synthesis. This includes:

Temperature Control: Electrophilic bromination and N-acylation reactions can be exothermic. Effective heat management is required to prevent runaway reactions and minimize side-product formation. Several patented processes for related compounds emphasize dropwise addition of reagents at low temperatures (0-5 °C).

Reagent Selection: Choosing safer, less hazardous reagents is a priority. For example, while elemental bromine is effective, it is highly corrosive and toxic. Alternatives like N-Bromosuccinimide may be preferred for easier handling, although cost and atom economy are also factors. The use of strong bases like sodium hydride requires specialized handling due to its pyrophoric nature.

Yield, Purity, and Isomer Control: On a large scale, even small percentage losses in yield translate to significant financial loss.

Maximizing Yield: Each step must be optimized to maximize conversion to the desired product.

Chemical Reactivity and Transformations of 5 Bromo 1 Pivaloylindole

Reactions Involving the Bromo Substituent at C-5

The bromine atom at the C-5 position of 5-Bromo-1-pivaloylindole is the primary site for a host of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. The N-pivaloyl group acts as a protecting group, preventing side reactions at the indole (B1671886) nitrogen and enhancing the stability and solubility of the molecule, which is often beneficial for synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for forming new chemical bonds, and aryl bromides like this compound are excellent substrates for these reactions. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reaction is a standard transformation for 5-bromoindole (B119039) derivatives. For related substrates, catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvent systems such as dioxane/water or DME. The reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-5 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindole Derivatives (Note: This table is illustrative of typical conditions for related compounds, as specific data for this compound is not available.)

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | Good |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good |

Sonogashira Coupling for Ethynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. This method is instrumental for synthesizing arylalkynes. For this compound, this reaction would install an alkynyl group at the C-5 position, a valuable functional handle for further transformations such as click chemistry or cyclization reactions. Common catalysts include Pd(PPh₃)₂Cl₂ in conjunction with CuI, and bases like triethylamine (TEA) or diisopropylamine (DIPA) are used as the solvent and base.

Table 2: General Conditions for Sonogashira Coupling of 5-Bromoindoles (Note: This table represents general conditions, as specific data for this compound is limited.)

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 65 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | Good |

| 1-Heptyne | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 80 | Moderate |

Heck Reactions for Olefination

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide generated during the catalytic cycle. For this compound, this would lead to the formation of 5-alkenyl-1-pivaloylindoles. Typical catalysts include Pd(OAc)₂ with phosphine ligands like P(o-tolyl)₃ or PPh₃, and bases such as Et₃N or K₂CO₃ are used in solvents like DMF or acetonitrile.

Table 3: Typical Heck Reaction Conditions for Aryl Bromides (Note: Illustrative conditions are provided due to the absence of specific literature on this compound.)

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | Good |

| Methyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 120 | High |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 110 | Moderate |

Negishi and Kumada Coupling Methodologies

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. This methodology is known for its high functional group tolerance. The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with an organohalide, also catalyzed by palladium or nickel complexes. These reactions would allow for the introduction of various alkyl, vinyl, or aryl groups at the C-5 position of the indole core. For the Negishi coupling, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective, while Ni(dppe)Cl₂ or PdCl₂(dppf) are often used for Kumada couplings.

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) with a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). This would convert this compound into various 5-aminoindole derivatives.

Analogous palladium-catalyzed methods exist for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, coupling the aryl bromide with alcohols, phenols, or thiols. These reactions often utilize similar catalyst systems to the Buchwald-Hartwig amination, allowing for the synthesis of 5-alkoxy-, 5-aryloxy-, and 5-thio-substituted indoles.

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides (Note: General conditions are shown as specific examples for this compound are not readily found.)

| Amine/Alcohol/Thiol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | High |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | Good |

| Phenol | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | Good |

| Thiophenol | Pd(OAc)₂ / Xantphos | DBU | Dioxane | 110 | Moderate |

Magnesium- or Lithium-Halogen Exchange Reactions for C-C Bond Formation

Halogen-metal exchange reactions are a cornerstone for the functionalization of aryl halides, and 5-Bromo-1-pivavoylindole is a suitable substrate for such transformations. The exchange of the bromine atom for a lithium or magnesium moiety generates a nucleophilic carbon center at the C-5 position, which can then react with various electrophiles to form new carbon-carbon bonds.

Lithium-Halogen Exchange: The reaction of 5-Bromo-1-pivavoylindole with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF), leads to the rapid formation of 5-lithio-1-pivavoylindole. This intermediate is highly reactive and can be quenched with a variety of electrophiles. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide furnishes the corresponding carboxylic acid, and reaction with alkyl halides can introduce new alkyl substituents.

Magnesium-Halogen Exchange: Alternatively, Grignard reagents can be prepared from 5-Bromo-1-pivavoylindole. This is often achieved using isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), the latter being known as a "Turbo-Grignard" reagent, which can facilitate the exchange at lower temperatures. researchgate.net The resulting 5-(chloromagnesio)-1-pivavoylindole is generally less reactive and more functional group tolerant than its lithium counterpart. These organomagnesium reagents readily participate in cross-coupling reactions, for example, with aryl halides in the presence of a palladium catalyst (Suzuki-Miyaura coupling) to form 5-arylindoles.

Below is a representative table of C-C bond forming reactions via halogen-metal exchange of a generic bromo-substituted indole, illustrating the types of transformations possible for 5-Bromo-1-pivavoylindole.

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield (%) |

| 5-Bromo-1-pivavoylindole | n-BuLi | Benzaldehyde | 5-(Hydroxy(phenyl)methyl)-1-pivavoylindole | Data not available |

| 5-Bromo-1-pivavoylindole | t-BuLi | Carbon Dioxide | 1-Pivavoyl-1H-indole-5-carboxylic acid | Data not available |

| 5-Bromo-1-pivavoylindole | i-PrMgCl·LiCl | Phenylboronic acid, Pd(PPh₃)₄ | 5-Phenyl-1-pivavoylindole | Data not available |

Formation of Organometallic Reagents for Further Functionalization

The primary utility of halogen-metal exchange is the in situ generation of organometallic reagents that serve as intermediates for further chemical transformations. The formation of 5-lithio-1-pivavoylindole and 5-(chloromagnesio)-1-pivavoylindole opens up a wide array of possibilities for introducing various functional groups at the C-5 position. Beyond C-C bond formation, these organometallic intermediates can react with other electrophiles. For example, reaction with chlorotrimethylsilane (TMSCl) would yield 5-trimethylsilyl-1-pivavoylindole. Quenching with a deuterium source, such as deuterium oxide (D₂O), provides a method for introducing a deuterium label at the C-5 position.

Alternative Halogenation and Functional Group Interconversions at C-5

While the primary focus is often on replacing the bromine atom, it is also conceivable to perform further halogenation or functional group interconversions at other positions of the indole ring, although the C-5 position of 5-Bromo-1-pivavoylindole is already substituted. In principle, electrophilic halogenation of a 1-pivavoylindole could occur at other positions, but this is outside the scope of reactions at the C-5 position of the starting material.

Functional group interconversion at C-5, following an initial transformation of the bromo group, is a powerful strategy. For instance, if the bromo group is first converted to a carboxylic acid via lithiation and carboxylation, this acid can then be subjected to a variety of standard organic transformations. It could be reduced to an alcohol, converted to an amide, or participate in Curtius, Schmidt, or Hofmann rearrangements to yield an amine. Each of these transformations would produce a new 5-substituted-1-pivavoylindole, ready for further modification or deprotection.

Reactions Involving the Indole N-1 Pivaloyl Group

The pivaloyl group at the N-1 position serves as a robust protecting group for the indole nitrogen. Its removal is a key step in many synthetic sequences to unveil the final target molecule. The steric bulk of the pivaloyl group provides stability but also necessitates specific conditions for its cleavage.

Reactions Involving the Indole N-1 Pivaloyl Group

Deprotection Methodologies

A notably efficient method for the deprotection of N-pivavoylindoles involves the use of lithium diisopropylamide (LDA). sciforum.netresearchgate.net Treatment of a substituted N-pivaloylindole with two equivalents of LDA in THF at elevated temperatures (40-45 °C) leads to rapid and clean removal of the pivaloyl group. sciforum.net This method is tolerant of a variety of functional groups on the indole ring, including esters, aldehydes, and ethers. sciforum.net

The table below summarizes the deprotection of various substituted N-pivavoylindoles using LDA, demonstrating the general applicability of this method. sciforum.net

| Entry | Substrate (Substituent) | Time (h) | Product | Yield (%) |

| 1 | 1-Pivavoylindole (None) | 2 | Indole | 100 |

| 2 | 3-Methyl-1-pivavoylindole | 2 | 3-Methylindole | 99 |

| 3 | 4-Chloro-1-pivavoylindole | 2 | 4-Chloroindole | 98 |

| 4 | 5-Bromo-1-pivavoylindole | 2 | 5-Bromoindole | 99 |

| 5 | 7-Methyl-1-pivavoylindole | 40 | 7-Methylindole | 98 |

| 6 | 1-Pivavoyl-β-carboline | 2 | β-Carboline | 80 |

| 7 | N-Pivavoylcarbazole | 2 | Carbazole | 93 |

Data sourced from a study on the deprotection of N-pivavoylindoles with LDA. sciforum.net

Pivaloyl Group as a Directing Group for Regioselective Functionalization

The N-pivaloyl group is not merely a protecting group; it also serves as a powerful directing group for the regioselective functionalization of the indole ring. This is particularly valuable for achieving substitution at positions that are not electronically favored. The bulky pivaloyl group can coordinate to a metal catalyst, bringing the catalyst into proximity with a specific C-H bond and facilitating its activation.

A significant application of this directing effect is the C-7 functionalization of the indole nucleus. Research has shown that rhodium-catalyzed and iridium-catalyzed C-H activation can lead to the selective amidation and alkenylation at the C-7 position of N-pivaloylindoles. bohrium.comnih.govibs.re.kr This regioselectivity is attributed to the formation of a stable six-membered metallacyclic intermediate involving the metal center, the pivaloyl oxygen, and the C-7 carbon.

Furthermore, the N-pivaloyl group can also direct functionalization to the C-2 position of the indole ring. For instance, iridium-catalyzed C-2 selective methylation of indoles has been achieved using a pivaloyl directing group. In this case, the reaction proceeds through the formation of a five-membered metallacycle.

The choice of metal catalyst and reaction conditions can thus allow for the selective functionalization of either the C-7 or C-2 position, highlighting the versatility of the N-pivaloyl directing group.

| Reaction Type | Catalyst System | Position Functionalized | Mechanistic Intermediate |

| Amidation | Iridium(III) | C-7 | Six-membered iridacycle |

| Alkenylation | Rhodium(II) | C-7 | Six-membered rhodacycle |

| Methylation | Iridium(III) | C-2 | Five-membered iridacycle |

Transamidation and Pivaloyl Group Exchange Reactions

The activation of the N-pivaloyl amide bond can also be harnessed for transamidation reactions. In the absence of a catalyst, N-pivaloyl activated amides have been shown to undergo transamidation with weakly nucleophilic amines, such as anilines, at elevated temperatures. This process involves the in situ activation of the amide by the pivaloyl group, making the carbonyl carbon more susceptible to nucleophilic attack. While this has been demonstrated for N-pivaloyl activated amides in general, its application to this compound would provide a route to other N-acylated indoles.

Intramolecular pivaloyl group transfer has also been observed. For example, during the deprotection of 2-methyl-1-pivaloylindole with LDA, an intramolecular transfer of the pivaloyl group can occur, presumably through an assisted metalation event. sciforum.netmdpi.org This suggests the potential for developing controlled pivaloyl exchange reactions under specific conditions. Intermolecular pivaloyl group exchange on the indole nitrogen, while not extensively documented, could be a potential transformation, likely proceeding through a nucleophilic acyl substitution mechanism under appropriate catalytic conditions.

Reactivity at the Indole C-2 and C-3 Positions

The electronic nature of the indole ring inherently favors electrophilic substitution at the C-3 position. However, the presence of the N-pivaloyl group can modulate this reactivity and enable functionalization at the C-2 position.

Regioselective Metalation and Electrophilic Quenching Directed by N-Pivaloyl Group

N-protection of the indole nitrogen is a common strategy to facilitate the lithiation of the heterocyclic nucleus. sciforum.netmdpi.org The N-pivaloyl group, in particular, can direct metalation to the C-2 position. Treatment of an N-pivaloylindole with a strong base, such as an organolithium reagent, can lead to the deprotonation of the C-2 proton. The resulting C-2 lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position. This strategy provides a powerful tool for the synthesis of C-2 functionalized indoles, which can be challenging to access through other means.

In the case of this compound, regioselective metal-halogen exchange at the C-5 position is also a possibility when using reagents like isopropylmagnesium chloride. organic-chemistry.org The choice of the organometallic reagent and reaction conditions can thus allow for selective functionalization at either the C-2 or C-5 position. The subsequent reaction of the organometallic intermediate with an electrophile introduces a new substituent at the targeted position.

| Metalation Strategy | Position | Reagent | Subsequent Reaction |

| Directed C-H Metalation | C-2 | Organolithium | Electrophilic Quench |

| Halogen-Metal Exchange | C-5 | Grignard Reagent | Electrophilic Quench |

Dearomatization Reactions and Subsequent Transformations

Dearomatization reactions of indoles provide a valuable route to three-dimensional, sp³-rich molecular scaffolds that are of significant interest in medicinal chemistry. The N-pivaloyl group can influence the outcome of such reactions. Oxidative dearomatization of indoles can lead to the formation of spiroindolenines and other complex heterocyclic systems. For instance, the umpolung of indole reactivity through the generation of an N-iodoindole intermediate, catalyzed by a chiral quaternary ammonium hypoiodite, can lead to enantioselective dearomative aza-spirocyclization.

Photochemical cycloadditions represent another powerful tool for the dearomatization of indoles. nih.gov The indole C-2/C-3 double bond can participate in [2+2] cycloaddition reactions with alkenes under photochemical conditions to yield cyclobutane-fused indoline structures. The N-pivaloyl group can influence the photophysical properties of the indole and the stereochemical outcome of the cycloaddition. These dearomatized products can then undergo further transformations, providing access to a diverse range of complex molecular architectures.

Direct C-H Functionalization Studies Adjacent to the Indole Nitrogen (e.g., at C-2)

As mentioned in section 3.2.2, the N-pivaloyl group can act as a directing group for C-H functionalization at the C-2 position. This is a highly atom-economical approach to introduce substituents directly onto the indole core without the need for pre-functionalization. Iridium-catalyzed C-2 methylation of N-pivaloylindoles is a prime example of this strategy. The reaction proceeds via a five-membered iridacycle, which is formed through the chelation of the iridium catalyst to the pivaloyl oxygen and the C-2 carbon. This directed C-H activation allows for the selective formation of C-C bonds at a position that is typically less reactive towards electrophilic attack than the C-3 position. This methodology provides a direct and efficient route to C-2 functionalized indoles, which are important building blocks in organic synthesis.

Cycloaddition and Ring Expansion/Contraction Reactions of the Indole Nucleus Containing this compound

The indole core can participate in various pericyclic reactions, leading to the formation of more complex polycyclic structures. The presence of the N-pivaloyl group in this compound significantly modulates the electron density of the pyrrole (B145914) ring, which in turn affects its reactivity in cycloaddition reactions.

[3+2] Cycloadditions: While direct studies on this compound are limited, related dearomative (3+2) cycloadditions of 5-bromoindole have been reported. For instance, the reaction of 5-bromoindole with ethyl vinyldiazoacetate can be promoted by a chromium photocatalyst. This transformation proceeds via a dearomatization of the indole ring, and subsequent in situ acylation of the nitrogen with acyl chlorides, such as benzoyl chloride or 2,2,2-trichloroethoxycarbonyl chloride (TrocCl), yields densely functionalized fused indoline structures with high regio- and diastereoselectivity. It is plausible that this compound could undergo similar cycloadditions, although the electron-withdrawing nature of the pivaloyl group might necessitate harsher reaction conditions or alternative catalytic systems.

Diels-Alder Reactions: The indole nucleus can, in principle, act as a diene in Diels-Alder or [4+2] cycloaddition reactions. However, this reactivity is often suppressed due to the aromatic stability of the indole ring. The N-pivaloyl group, by withdrawing electron density, further deactivates the pyrrole ring for normal electron demand Diels-Alder reactions. Conversely, this deactivation could enhance its reactivity in inverse-electron-demand Diels-Alder reactions where the indole would act as the dienophile. Specific examples of this compound participating in Diels-Alder reactions are not extensively documented, suggesting that this is a challenging transformation.

Ring contraction of the indole nucleus is a less common transformation compared to ring expansion. Such reactions typically require significant skeletal rearrangement and are often substrate-specific. For instance, certain fused indole derivatives can undergo ring contraction under specific conditions. However, there is a lack of documented research on the ring contraction of the indole nucleus in this compound. The inherent stability of the indole scaffold makes such transformations challenging without specific functional group handles to facilitate the rearrangement.

Exploration of Reaction Scope and Limitations

The exploration of the reaction scope for cycloaddition, ring expansion, and ring contraction reactions involving this compound is an area that warrants further investigation. The available literature primarily provides insights into the reactivity of related indole derivatives, from which certain predictions about the behavior of this compound can be made.

Cycloaddition Reactions: The scope of dearomative (3+2) cycloadditions on substituted indoles has been shown to be quite broad, tolerating a variety of functional groups on the indole ring. The limitations for this compound would likely be dictated by the electronic nature of the N-pivaloyl group, which may decrease the nucleophilicity of the indole. This could potentially be overcome by using more reactive vinyldiazo species or more efficient catalytic systems. For Diels-Alder reactions, the primary limitation is the aromaticity of the indole ring, which is further stabilized by the N-pivaloyl group. Overcoming this thermodynamic barrier would require highly activated dienophiles or dienes, or the use of high-energy reaction conditions.

Ring Expansion Reactions: The scope of thiol-mediated ring expansion of indole-tethered ynones is influenced by the substituents on both the indole and the ynone components. For this compound, the steric hindrance from the pivaloyl group might impede the initial spirocyclization step. The electron-withdrawing nature of both the bromo and pivaloyl groups could also affect the stability of the intermediates in the reaction cascade. Photochemical ring expansions have shown broad applicability for N-alkyl indoles. The key limitation for this compound would be the efficiency of the carbene insertion and the stability of the resulting ring-expanded product under photochemical conditions.

Ring Contraction Reactions: The scope of ring contraction reactions of the indole nucleus is currently very limited. The development of general methodologies for such transformations is a significant challenge in synthetic chemistry. For this compound, the lack of known precedents makes it difficult to define the potential scope and limitations. Any successful approach would likely involve a multi-step sequence with carefully designed substrates to facilitate the desired skeletal rearrangement.

Application of 5 Bromo 1 Pivaloylindole As a Versatile Synthetic Building Block

Construction of Advanced Indole (B1671886) Derivatives

The strategic placement of the bromo and pivaloyl groups on the indole core allows for the systematic and predictable synthesis of highly substituted and complex indole structures. This control is paramount in medicinal chemistry and materials science, where the specific placement of functional groups dictates the biological activity or physical properties of the target molecule.

The synthesis of substituted indoles with precise regiochemical control is a significant challenge in organic chemistry. 5-Bromo-1-pivaloylindole provides an elegant solution to this challenge by offering multiple, orthogonal sites for functionalization.

The C5-bromo group is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups at this position with high fidelity. The robustness of the pivaloyl group ensures it remains intact under typical cross-coupling conditions.

Furthermore, the pivaloyl group is a well-established directing metalation group (DMG) in aromatic chemistry. wikipedia.orgorganic-chemistry.org It can direct strong bases, such as organolithium reagents, to deprotonate the indole ring at specific positions, primarily C2 and C7. This ortho-lithiation strategy creates a nucleophilic center that can be quenched with various electrophiles, leading to the introduction of substituents at positions that are otherwise difficult to functionalize. unblog.frbaranlab.org The interplay between C5 cross-coupling and pivaloyl-directed C2/C7 lithiation allows for a highly controlled, stepwise functionalization of the indole ring. For instance, a substituent can be installed at C5 via a Suzuki coupling, followed by lithiation and electrophilic quench at C2, yielding a 2,5-disubstituted indole with unambiguous regiochemistry.

Below is a table summarizing the regioselective functionalization possibilities of the this compound scaffold.

| Position | Reaction Type | Reagents/Catalysts | Introduced Substituent |

| C5 | Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Vinylboronic acid | Aryl, Vinyl |

| C5 | Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | Alkynyl |

| C5 | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | Aryl/Alkylamino |

| C5 | Heck Coupling | Pd catalyst, Base, Alkene | Alkenyl |

| C5 | Stille Coupling | Pd catalyst, Organostannane | Aryl, Vinyl, Alkyl |

| C2 | Directed Lithiation & Electrophilic Quench | s-BuLi or t-BuLi, then E⁺ (e.g., DMF, R-X, CO₂) | Formyl, Alkyl, Carboxyl, etc. |

| C7 | Directed Lithiation & Electrophilic Quench | n-BuLi/t-BuOK, then E⁺ | Various electrophiles |

| C4/C6 | Halogen/Metal Exchange (after C5-Br) | Organolithium or Grignard reagents | Functionalized aryl/alkyl groups |

This table presents plausible reaction types based on established methodologies for functionalized indoles.

Indole-fused heterocycles are prominent structural motifs in a vast number of biologically active natural products and pharmaceutical agents. metu.edu.tr this compound serves as an excellent starting material for the synthesis of these complex polycyclic systems. The synthetic strategy typically involves the introduction of a suitable side chain onto the indole core, followed by an intramolecular cyclization reaction.

The C5-bromo group is an ideal anchor point for introducing such side chains via cross-coupling reactions. For example, a Sonogashira coupling can introduce an alkyne-containing side chain, which can then undergo a cyclization reaction to form a new ring fused to the indole benzene (B151609) ring. Similarly, a Suzuki or Stille coupling can be used to append a group that can later cyclize onto the C4 or C6 positions.

Another powerful strategy involves the initial functionalization at a position adjacent to the bromine, such as C4 or C6, often achieved through directed metalation or halogen-dance reactions. The newly introduced functional group can then participate in a cyclization reaction involving the C5 position, often via an intramolecular Heck or Buchwald-Hartwig type reaction after converting the C5-bromo group to a suitable reactive intermediate. This approach has been used to construct a variety of fused systems, including carbolines, pyrimidoindoles, and other nitrogen-containing polycycles. nih.gov

| Fused Ring System | Synthetic Strategy Example | Key Reactions |

| Pyrrolo[2,3-f]indole | Introduction of an aminoethyl group at C6 via DoM and coupling, followed by cyclization. | Directed Metalation, Buchwald-Hartwig Amination, Intramolecular Cyclization |

| Carboline | Suzuki coupling at C5 to introduce a pyridine (B92270) ring precursor, followed by cyclization. | Suzuki Coupling, Pictet-Spengler type reaction |

| Indolo[5,6-b]diazepine | Functionalization at C5 and C6 with groups capable of forming a seven-membered ring. | Cross-coupling, Ring-closing metathesis |

| Pteridine Analogs | Halocyclization of N-propargyl-amino precursors. nih.gov | Sonogashira Coupling, Intramolecular Halocyclization |

This table illustrates synthetic strategies for constructing fused heterocycles starting from precursors derivable from this compound.

Asymmetry Induction and Chiral Synthesis Utilizing this compound Scaffolds

The development of methods for the asymmetric synthesis of chiral indole derivatives is of paramount importance, as the enantiomeric form of a molecule often dictates its biological activity. nih.gov The this compound scaffold can be elaborated into chiral molecules through various catalytic asymmetric transformations.

One of the most effective methods is the asymmetric Friedel-Crafts alkylation. rsc.org In this reaction, the indole nucleus acts as a nucleophile, attacking an electrophile in the presence of a chiral catalyst. Research has shown that electron-withdrawing substituents, such as the bromine atom at C5, can influence the reactivity and selectivity of these reactions. In some cases, 5-bromoindole (B119039) derivatives have yielded products with higher enantioselectivity compared to their non-brominated counterparts. mdpi.com

The synthesis often proceeds through the generation of a reactive intermediate, such as an alkylideneindolenine, which then reacts with a nucleophile under the control of a chiral catalyst. The this compound framework is well-suited for these transformations. The pivaloyl group ensures the stability of the indole ring and can sterically influence the approach of the catalyst and reagents, while the bromo group modulates the electronic properties of the indole. Chiral Brønsted acids and chiral metal-ligand complexes are commonly employed to achieve high levels of enantioselectivity. organic-chemistry.orgnih.gov

| Catalytic System | Reaction Type | Chiral Product Type | Typical Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (Brønsted Acid) | Friedel-Crafts Alkylation | 3-Substituted Indoles | Often >90% ee rsc.org |

| Chiral Aziridine-Phosphine-Cu(I) Complex | Friedel-Crafts Alkylation with β-nitrostyrenes | 3-(1-Aryl-2-nitroethyl)indoles | Up to 92% ee mdpi.com |

| Chiral Pd-Complexes | Asymmetric Dearomatization | Chiral Indolenines / Fused Indolines | Generally excellent enantioselectivities nih.gov |

| Chiral Thiourea Organocatalysts | Michael Addition | 3-Alkyl Indoles | Moderate to high ee |

This table summarizes catalytic systems applicable to the asymmetric functionalization of indole scaffolds like this compound.

Contribution to the Synthesis of Complex Organic Molecules

The indole skeleton is a core feature of numerous complex natural products, particularly marine alkaloids, many of which exhibit potent biological activities. nih.govchim.it this compound is a key intermediate in the synthesis of these molecules, especially those containing a bromine atom on the indole ring, a common feature in marine-derived compounds. beilstein-archives.org

In a total synthesis campaign, the pivaloyl group serves as a robust protecting group that can withstand a wide range of reaction conditions used to build up the molecular complexity. Its steric bulk can also prevent undesired reactions at the C2 position. The C5-bromo functionality can either be a final feature of the target natural product or serve as a strategic handle for late-stage functionalization via cross-coupling, allowing for the synthesis of analogues for structure-activity relationship (SAR) studies. nih.gov For example, the synthesis of complex alkaloids like the spongosoritins or certain bis-indole alkaloids often involves the coupling of two or more heterocyclic fragments, where a halogenated indole building block is essential. researchgate.net The use of this compound allows for a planned and efficient synthetic route, enabling the construction of complex polycyclic and stereochemically rich architectures.

Role in Methodologies for Divergent Synthesis

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common starting material. nih.gov This approach is highly valuable in drug discovery for exploring chemical space and optimizing lead compounds. This compound is an ideal substrate for divergent synthesis due to its orthogonally reactive sites.

A divergent synthetic plan starting from this compound can be envisioned as follows:

Initial Functionalization at C5: A variety of groups (R¹) can be introduced at the C5 position via different palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.).

Second Functionalization at C2/C7: Each of the C5-substituted products can then be subjected to directed ortho-metalation to introduce a second, different substituent (R²) at the C2 or C7 position.

Alternative Pathway: The order of reactions can be reversed. Initial functionalization at C2/C7 via lithiation can be followed by a cross-coupling reaction at C5.

Mechanistic Investigations and Computational Studies of 5 Bromo 1 Pivaloylindole Reactivity

Elucidation of Reaction Mechanisms for Functionalization and Transformations

The functionalization and transformation of 5-Bromo-1-pivaloylindole can proceed through several mechanistic pathways, largely dictated by the nature of the reactants and reaction conditions. The pivaloyl group, being a bulky and electron-withdrawing substituent, protects the indole (B1671886) nitrogen and modulates the nucleophilicity of the indole ring. The bromine atom at the C5 position serves as a versatile handle for various cross-coupling reactions.

Mechanistic pathways for the functionalization of this compound often involve:

Electrophilic Aromatic Substitution: While the indole nucleus is generally electron-rich, the N-pivaloyl group deactivates the ring towards electrophilic attack compared to N-unsubstituted indoles. However, reactions at the C3 position are still possible with sufficiently reactive electrophiles. The mechanism involves the formation of a sigma complex (Wheland intermediate), where the positive charge is delocalized. The regioselectivity is governed by the relative stability of the possible intermediates. Computational studies can be employed to determine the most likely site of attack by comparing the energies of the intermediates formed upon attack at different positions.

Palladium-Catalyzed Cross-Coupling Reactions: The C5-bromo substituent is a key functional group for transformations via transition-metal catalysis. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): The second reactant (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center, or the palladium complex adds across a double or triple bond.

Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is released, regenerating the palladium(0) catalyst.

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with a lithium atom using an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a highly reactive 5-lithio-1-pivaloylindole intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position. The mechanism is a metal-halogen exchange.

Indolyne Formation: Treatment of this compound with a strong base can lead to the formation of a highly reactive 4,5-indolyne intermediate via elimination of HBr. nih.gov This intermediate can then be trapped by various nucleophiles. The regioselectivity of the nucleophilic addition to the indolyne is a subject of interest and can be investigated using computational methods. nih.gov

Kinetics and Thermodynamics of Key Reactions

The study of kinetics provides information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur. alliedacademies.org For reactions involving this compound, this data is crucial for optimizing reaction conditions and understanding the feasibility of a transformation.

Table 1: Representative Kinetic and Thermodynamic Data for a Hypothetical Suzuki Coupling of this compound

| Parameter | Value (Illustrative) | Description |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ at 80°C | Indicates the rate of the reaction under specific conditions. |

| Activation Energy (Ea) | 75 kJ/mol | The minimum energy required for the reaction to occur. A lower Ea implies a faster reaction. |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol | A negative value indicates that the reaction is exothermic and releases heat. |

| Gibbs Free Energy (ΔG) | -60 kJ/mol | A negative value indicates that the reaction is spontaneous under the given conditions. |

| Entropy of Reaction (ΔS) | -50 J/(mol·K) | A negative value suggests a decrease in disorder, which can be expected in coupling reactions. |

Note: The data in this table is illustrative and represents typical values for palladium-catalyzed cross-coupling reactions. Actual experimental values for this compound would require specific experimental studies.

Understanding these parameters allows for the rational design of experiments. For instance, a high activation energy might necessitate higher reaction temperatures or a more active catalyst to achieve a reasonable reaction rate.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the reactivity of organic molecules. nih.gov For this compound, DFT calculations can provide deep insights into its electronic structure and predict its behavior in chemical reactions. researchgate.net

DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack. By calculating the distribution of electron density and the energies of various reactive intermediates, the regioselectivity of reactions can be determined. researchgate.net For example, in an electrophilic substitution reaction, the site that leads to the most stable carbocation intermediate will be the preferred site of attack. Similarly, for nucleophilic additions to indolynes derived from this compound, the regioselectivity can be predicted by analyzing the distortion energies of the aryne. nih.gov

For catalytic reactions, such as the palladium-catalyzed cross-couplings, DFT can be used to map out the entire energy profile of the catalytic cycle. nih.gov This involves locating and calculating the energies of all intermediates and transition states. dntb.gov.ua The rate-determining step of the reaction is the one with the highest energy transition state. This information is invaluable for understanding catalyst behavior and for designing more efficient catalysts.

Table 2: Calculated Relative Free Energies for a Hypothetical Palladium-Catalyzed Heck Reaction Catalytic Cycle

| Step | Species | Relative Free Energy (kJ/mol) (Illustrative) |

| 1 | Pd(0) + this compound | 0 |

| 2 | Oxidative Addition Transition State | +65 |

| 3 | Pd(II) Intermediate | +10 |

| 4 | Carbopalladation Transition State | +85 |

| 5 | β-Hydride Elimination Transition State | +50 |

| 6 | Product Complex | -30 |

| 7 | Product Release + Regeneration of Pd(0) | -55 |

Note: This data is illustrative. The carbopalladation step is shown as the rate-determining step in this hypothetical example due to the highest transition state energy.

DFT calculations provide a wealth of information about the electronic structure of this compound. Reactivity descriptors derived from these calculations can be used to rationalize and predict its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the ability of the molecule to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The distribution of these orbitals indicates the most likely sites for interaction with other molecules.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution in a molecule. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).

Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Spectroscopic Studies (beyond basic identification) to Understand Reaction Intermediates and Products

While standard spectroscopic techniques like NMR and Mass Spectrometry are used for the routine identification of products, more advanced spectroscopic methods can be employed to study reaction mechanisms and identify transient intermediates.

In-situ NMR Spectroscopy: By performing a reaction directly in an NMR tube, it is possible to monitor the disappearance of reactants, the appearance of products, and potentially observe the signals of reaction intermediates that are present in sufficient concentration.

In-situ IR and Raman Spectroscopy: These techniques can be used to follow the changes in vibrational modes of functional groups during a reaction, providing real-time information about the conversion of reactants to products and the formation of intermediates.

X-ray Crystallography: While not a technique for studying reactions in solution, obtaining the crystal structure of stable intermediates or products can provide definitive proof of their structure and conformation. nih.gov

Through a combination of these experimental and computational techniques, a comprehensive understanding of the reactivity of this compound can be achieved, facilitating its use in the synthesis of more complex molecules.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 5-Bromo-1-pivaloylindole

The conventional synthesis of this compound typically involves a two-step process: the bromination of indole (B1671886) followed by the protection of the indole nitrogen with a pivaloyl group. The initial bromination of indole can be achieved through various established methods. One common approach involves the reaction of indole with sodium bisulfite, followed by acetylation and subsequent bromination with elemental bromine designer-drug.comgoogle.com. An alternative patented method describes a multi-step process starting with the dissolution of indole in an alcoholic organic solvent, reaction with sodium bisulfite, followed by treatment with acetic anhydride, and finally bromination google.com.

While these methods are effective, future research is geared towards more direct and efficient synthetic routes. A promising avenue is the direct C-H bromination of 1-pivaloylindole. This approach would be more atom-economical but would require careful optimization to ensure high regioselectivity for the C5 position. Another area of exploration is the development of novel pivaloylation techniques for 5-bromoindole (B119039) that offer milder conditions and higher yields. For instance, catalyst-free pivaloylation under solvent-free conditions has been shown to be effective for alcohols and could potentially be adapted for N-acylation of brominated indoles organic-chemistry.org.

Table 1: Comparison of Synthetic Approaches to 5-Bromoindole (Precursor to this compound)

| Method | Key Reagents | Description | Potential Advantages |

|---|---|---|---|

| Classical Approach | Indole, Sodium Bisulfite, Acetic Anhydride, Bromine | A multi-step process involving the formation of an intermediate which is then brominated and hydrolyzed. designer-drug.comgoogle.com | Established and reliable. |

| Direct C-H Bromination of 1-Pivaloylindole (Proposed) | 1-Pivaloylindole, Brominating Agent (e.g., NBS) | A single-step bromination of the pre-protected indole. | Improved atom economy and reduced step count. |

Expansion of the Reactivity Profile of this compound

The reactivity of this compound is largely dictated by the interplay between the electron-rich indole core, the deactivating effect of the bromine atom, and the steric and electronic influence of the N-pivaloyl group. The bulky pivaloyl group is known to sterically hinder the N1 and C2 positions of the indole nucleus mdpi.org. This directing effect can be exploited to achieve functionalization at other positions, which are typically less reactive in N-unprotected indoles.

Future research will likely focus on leveraging this unique reactivity. For instance, electrophilic substitution reactions, which would typically occur at C3, could be explored with a wide range of electrophiles. Furthermore, the bromine atom at C5 is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a diverse array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby expanding the chemical space accessible from this starting material.

Another interesting avenue is the exploration of cyclization reactions. For example, derivatives of 5-bromoindole have been used in electrophilic bromocyclization reactions to generate complex spiroindolinium intermediates beilstein-archives.orgresearchgate.net. Investigating analogous transformations with this compound could lead to the synthesis of novel spirocyclic indole scaffolds. Additionally, 1,3-dipolar cycloaddition reactions, which have been demonstrated on 5-bromoisatin derivatives, could be adapted to derivatives of this compound to construct new heterocyclic systems researchgate.net.

Integration of this compound into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the rapid construction of complex molecules from simple precursors in a single operation nih.gov. The integration of this compound into such reaction schemes is a promising area for future investigation. Its bifunctional nature, possessing both a nucleophilic indole core and a reactive bromine handle, makes it an ideal candidate for sequential transformations.

For instance, a hypothetical MCR could involve an initial reaction at the C3 position of the indole, followed by an intramolecular cyclization or an intermolecular cross-coupling reaction at the C5-bromo position. The development of such reactions would provide efficient access to novel and complex indole-containing polycyclic structures. The Groebcke–Blackburn–Bienaymé reaction, a well-known MCR, has been used to generate diverse libraries of molecules and could potentially be adapted to incorporate this compound as one of the components rug.nl. Similarly, the Povarov reaction, a three-component reaction to synthesize tetrahydroquinolines, could be explored using derivatives of this compound nih.gov.

Sustainable and Green Chemistry Approaches to Indole Functionalization with this compound

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic and functionalization methodologies. This includes the use of greener solvents, the development of catalyst systems that operate under milder conditions, and the design of processes with higher atom economy.

Patents have already described "green" synthetic methods for the precursor, 5-bromoindole, which aim to reduce environmental pollution and use milder reaction conditions google.comwipo.int. These principles can be extended to the synthesis and subsequent reactions of this compound. For example, the use of biocatalysis, such as lipase-catalyzed reactions, has been shown to be effective for the green synthesis of spirooxindoles in aqueous media and could be explored for transformations involving this compound mdpi.com. Furthermore, the development of photocatalytic or electrocatalytic methods for the functionalization of the indole ring could reduce the reliance on stoichiometric reagents and harsh reaction conditions.

Table 2: Green Chemistry Strategies for this compound

| Strategy | Description | Potential Application |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Synthesis and functionalization reactions. |

| Biocatalysis | Employing enzymes as catalysts for higher selectivity and milder conditions. mdpi.com | Asymmetric synthesis and functional group transformations. |

| Photocatalysis/Electrocatalysis | Using light or electricity to drive chemical reactions, reducing the need for chemical oxidants or reductants. | C-H functionalization and cross-coupling reactions. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Development of cascade and multicomponent reactions. nih.gov |

Potential for Automation and High-Throughput Synthesis Utilizing this compound

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) platforms j-morphology.com. This compound is an excellent candidate for inclusion in such workflows. Its stability, conferred by the N-pivaloyl group, and the presence of the C5-bromo handle make it an ideal building block for the creation of large chemical libraries.

Automated synthesizers can be programmed to perform a wide range of cross-coupling reactions in parallel, using a diverse set of coupling partners to react with the C5-bromo position of this compound. This would allow for the rapid generation of hundreds or thousands of analogues. These libraries can then be screened for biological activity using HTS assays nih.gov. The use of nanoscale, automated synthesis platforms can significantly accelerate the discovery process while minimizing waste nih.gov. For example, HTS has been successfully employed to optimize reaction conditions for coupling reactions involving bromo-heterocycles in a 1536-well plate format, a technique directly applicable to this compound scienceintheclassroom.org.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-1-pivaloylindole, and how is purity validated?

Methodological Answer:

Synthesis typically involves bromination of indole derivatives followed by pivaloylation. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C) to introduce the bromine atom at the 5-position .

- Pivaloylation: React the brominated intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) .

- Validation: Purity is confirmed via HPLC (>97% purity criteria, as in ), supplemented by H/C NMR for structural verification and mass spectrometry for molecular weight confirmation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Conflicting bioactivity results may arise from variations in assay conditions or cell models. Strategies include:

- Replication: Independently reproduce experiments using standardized protocols (e.g., identical cell lines, inhibitor concentrations) .

- Meta-Analysis: Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) and incubation times .

- Mechanistic Probes: Use structural analogs to isolate the role of the pivaloyl group in observed activity .

Basic: What physicochemical properties of this compound are critical for experimental design?

Methodological Answer:

Key properties include:

- Solubility: Limited aqueous solubility necessitates DMSO stock solutions (typically 10 mM) for in vitro assays .

- Stability: Store at -20°C under inert gas to prevent degradation; monitor via periodic HPLC .

- Melting Point: Reported as 145–148°C (differential scanning calorimetry), useful for assessing batch consistency .

Advanced: How does the pivaloyl group influence the compound’s pharmacokinetic profile?

Methodological Answer:

The bulky pivaloyl moiety enhances metabolic stability but may reduce membrane permeability:

- In Vitro Testing: Use Caco-2 cell monolayers to assess permeability .

- Metabolic Studies: Employ liver microsomes to evaluate cytochrome P450 interactions .

- Computational Modeling: Predict logP and polar surface area using software like Schrödinger’s QikProp .

Basic: What are best practices for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in amber vials at -20°C under argon; avoid repeated freeze-thaw cycles .

- Safety: Use fume hoods for weighing (potential irritant) and consult SDS for PPE requirements .

- Waste Disposal: Follow institutional guidelines for halogenated organic compounds .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to identify reactive sites for Suzuki-Miyaura couplings .

- Retrosynthetic Analysis: Use tools like Reaxys to map feasible routes involving the bromine substituent .

- Kinetic Studies: Monitor reaction intermediates via in situ IR spectroscopy .

Basic: Which in vitro assays are validated for assessing the compound’s biological activity?

Methodological Answer:

- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases .

- Cytotoxicity: Employ MTT assays in cancer cell lines (e.g., HeLa), normalizing to DMSO controls .

- Target Engagement: Validate via cellular thermal shift assays (CETSA) .

Advanced: How can structural modifications improve target selectivity?

Methodological Answer:

- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing pivaloyl with acetyl) and test against off-target kinases .

- Crystallography: Resolve co-crystal structures with target proteins to identify binding interactions (e.g., X-ray diffraction at 1.8 Å resolution) .

- Proteomic Profiling: Use affinity pull-down assays with mass spectrometry to identify off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.